molecular formula C11H15ClN2O2 B11720863 Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate

Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate

Cat. No.: B11720863
M. Wt: 242.70 g/mol
InChI Key: MYGWWTMDOISGFC-UHFFFAOYSA-N
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Description

tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups in peptide synthesis. This particular compound features a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate typically involves the reaction of 6-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Protecting Group: The tert-butyl carbamate group is commonly used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions.

    Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Carbamate derivatives are explored for their potential pharmacological activities, including as enzyme inhibitors and antimicrobial agents.

Industry:

    Agriculture: Carbamates are used in the formulation of pesticides and herbicides.

    Materials Science: They are used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis, where the protecting group prevents unwanted reactions at the amine site during the synthesis process.

Comparison with Similar Compounds

  • tert-butyl N-(6-chloropyridazin-3-yl)carbamate
  • tert-butyl N-(6-chloropyridin-3-yl)carbamate
  • tert-butyl N-(6-chloro-4-methylpyridin-3-yl)carbamate

Uniqueness:

  • tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate is unique due to the presence of the 2-methyl group on the pyridine ring, which can influence its reactivity and steric properties compared to other similar compounds.
  • The specific substitution pattern on the pyridine ring can affect the compound’s electronic properties and its interactions with other molecules.

This detailed article provides a comprehensive overview of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

MYGWWTMDOISGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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